molecular formula C14H12N4OS2 B5561330 5-(2-FURYL)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

5-(2-FURYL)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5561330
M. Wt: 316.4 g/mol
InChI Key: XSYAYWXNIIGLLT-OQLLNIDSSA-N
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Description

5-(2-FURYL)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the furan ring: This step may involve the use of furan derivatives in a substitution reaction.

    Addition of the benzylidene group: This can be done through a condensation reaction with 4-(methylthio)benzaldehyde.

    Thiol group incorporation: This step might involve the use of thiolating agents under specific conditions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfoxides.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and triazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Disulfides, sulfoxides.

    Reduction products: Benzyl derivatives.

    Substitution products: Various substituted triazole and furan derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial activity: Triazole derivatives are often studied for their potential antimicrobial properties.

    Enzyme inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer research: Compounds with triazole rings are investigated for their potential anticancer activities.

    Antifungal agents: Similar compounds are used in the development of antifungal medications.

Industry

    Agriculture: The compound may be used in the development of pesticides or herbicides.

    Materials science: It can be explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-FURYL)-4-((4-(METHYLTHIO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific application. Generally, it may involve:

    Binding to molecular targets: Such as enzymes or receptors, altering their activity.

    Pathway modulation: Influencing biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and may have similar biological activities.

    Furan derivatives: Compounds with furan rings that exhibit diverse chemical reactivity.

    Benzylidene derivatives: Compounds with benzylidene groups that are often studied for their biological properties.

Uniqueness

    Structural complexity: The combination of furan, triazole, and benzylidene groups in a single molecule.

    The unique structure may confer specific biological activities not seen in simpler compounds.

Properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-21-11-6-4-10(5-7-11)9-15-18-13(16-17-14(18)20)12-3-2-8-19-12/h2-9H,1H3,(H,17,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYAYWXNIIGLLT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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